

Technical Guide: 4-Amino-1,8-naphthalic anhydride

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Compound of Interest

Compound Name: 4-Amino-1,8-naphthalic anhydride

Cat. No.: B167272

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CAS Number: 6492-86-0

This technical guide provides an in-depth overview of **4-Amino-1,8-naphthalic anhydride**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in the development of fluorescent probes and therapeutic agents.

Core Properties and Data

4-Amino-1,8-naphthalic anhydride, also known as 6-Aminobenzo[de]isochromene-1,3-dione, is a stable, yellow powder.^{[1][2]} Its core structure, featuring a naphthalimide backbone with an amino group, serves as a versatile scaffold for synthesizing a wide array of derivatives with diverse photophysical and biological properties.^{[3][4]}

Quantitative Data Summary

Property	Value	Source
CAS Number	6492-86-0	[1][5][6]
Molecular Formula	C ₁₂ H ₇ NO ₃	[1][5]
Molecular Weight	213.19 g/mol	[1][5]
Melting Point	360 °C	[1]
Boiling Point	501.4 ± 33.0 °C (Predicted)	[1]
Density	1.105 g/mL at 25 °C	[1]
Purity	≥95% (Assay)	
Appearance	Powder	[1]
Storage Temperature	2-8°C, Keep in dark place, Inert atmosphere	[1]

Synthesis and Experimental Protocols

The synthesis of **4-Amino-1,8-naphthalic anhydride** can be achieved through various routes. The following protocols are detailed based on established methodologies.

Protocol 1: Three-Step Synthesis from Acenaphthene

A common and optimized laboratory-scale synthesis involves a three-step reaction sequence: nitration, oxidation, and reduction, starting from acenaphthene.[3] This method is advantageous for its potential to improve yield and reduce synthesis costs for large-scale preparation.[3]

Experimental Workflow: Synthesis from Acenaphthene



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Caption: Multi-step synthesis of **4-Amino-1,8-naphthalic anhydride**.

Methodology:

- Nitration of Acenaphthene:
 - Dissolve 3.00 g (19.48 mmol) of acenaphthene in 40 mL of glacial acetic acid in a three-necked flask with stirring.[3]
 - After dissolution (approx. 1 hour), slowly add a mixture of 14 mL of nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes.[3]
 - Maintain the reaction at a controlled temperature for 1 hour.[3]
 - Filter the reaction mixture and wash the precipitate with water until neutral to obtain 5-nitro-acenaphthene.[3] The yield for this step can reach up to 92.16%.[3]
- Oxidation to 4-Nitro-1,8-naphthalic anhydride:
 - The 5-nitro-acenaphthene obtained is then oxidized. A common oxidizing agent for this step is potassium dichromate.[7]
 - The reaction conditions, such as the amount of oxidant and reflux time, are optimized to maximize the yield, which can be up to 59.49%.[3]
- Reduction to **4-Amino-1,8-naphthalic anhydride**:
 - Method A (with SnCl_2): Add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of the nitro-anhydride mixture to a 50 mL three-necked flask.[3] In a separate beaker, dissolve 3.10 g (13.74 mmol) of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in 2 mL (2.36 g, 24.00 mmol) of concentrated HCl.[3] Add the SnCl_2 solution to the flask and react.[3] Wash the resulting precipitate with water, alcohol, and acetone.[3]
 - Method B (with $\text{H}_2/\text{Pd-C}$): Transfer 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride to a three-necked round bottom flask and dissolve in 165 mL of acetonitrile.[2] Add 0.18 g of Palladium on activated carbon (Pd/C).[2] Stir the solution under a hydrogen (H_2) atmosphere for 72 hours at room temperature.[2]

- Purify the crude product via filtration and rotary evaporation to yield the final product (yields up to 98%).^[2]

Protocol 2: Synthesis from 4-Azido-1,8-naphthalenedicarboxylic anhydride

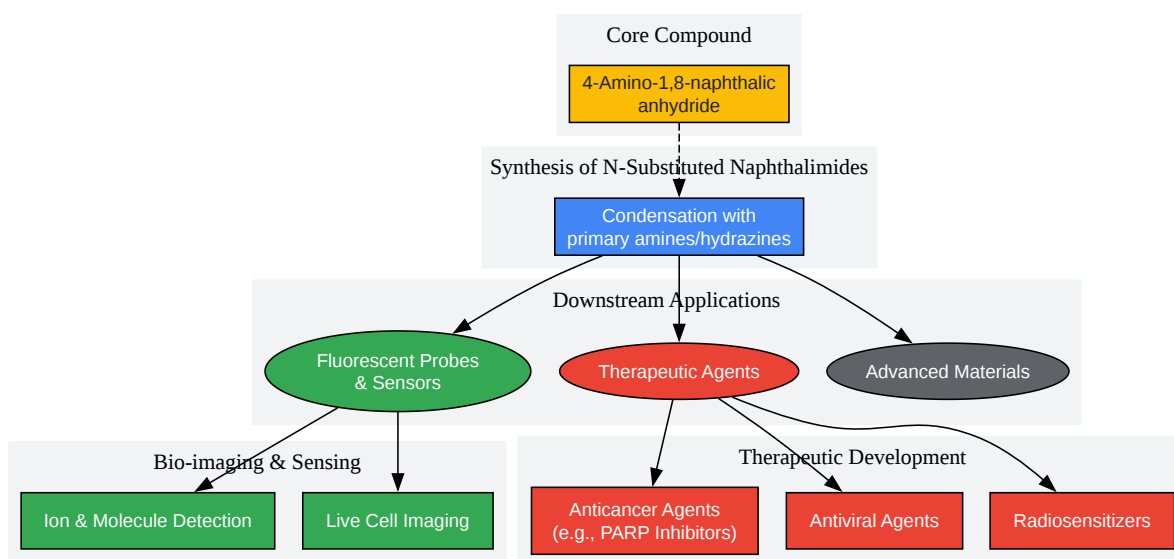
Methodology:

- Dissolve 1.8 g (7.6 mmol) of 4-Azido-1,8-naphthalenedicarboxylic anhydride in 100 mL of acetonitrile.^{[1][2]}
- Add 6.5 g (41 mmol) of sodium sulfide to the solution.^{[1][2]}
- Heat the mixture to 60 °C and maintain for 10 hours.^{[1][2]}
- After cooling to room temperature, pour the mixture into ice water.^{[1][2]}
- Collect the precipitate by filtration and dry under vacuum to yield the target product as a yellow solid (1.3 g, 80% yield).^{[1][2]}

Applications in Research and Drug Development

4-Amino-1,8-naphthalic anhydride is a crucial intermediate for synthesizing 1,8-naphthalimide derivatives, which are extensively studied for their applications in chemistry, biology, and medicine due to their high stability, significant Stokes shifts, and high fluorescence quantum yields.^{[3][4]}

Logical Pathway: Applications of **4-Amino-1,8-naphthalic anhydride**



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Caption: Application pathways originating from **4-Amino-1,8-naphthalic anhydride**.

Fluorescent Dyes and Molecular Probes

The amino group at the C-4 position of the naphthalimide structure results in yellow compounds with green fluorescence.[8] This property makes its derivatives highly valuable as:

- **Fluorescent Dyes:** Used in daylight fluorescent pigments and for dyeing textile and polymeric materials.[8][9]
- **Molecular Probes:** Synthesized derivatives can detect organic small molecules, trace element ions, and biomolecules, leveraging their high sensitivity and low detection limits.[3] [8] This has promising applications in diagnosing diseases like cancer.[3]

Drug Development and Therapeutic Agents

The 1,8-naphthalimide scaffold is a pharmacophore of interest in medicinal chemistry. Derivatives have shown a wide range of pharmaceutical activities.[3]

- **Anticancer Agents:** 4-Amino-1,8-naphthalimide itself has been identified as a novel and potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. [10] As a PARP inhibitor, it can potentiate the effects of DNA-damaging agents and radiotherapy, acting as a radiation sensitizer.[10] Studies show it is about 1000-fold more potent in living cells than the well-known PARP inhibitor 3-aminobenzamide.[10]
- **Antiviral and Antimicrobial Agents:** Structural modifications of the naphthalimide core have led to the development of compounds with antiviral and antimicrobial properties.[4][9]

Material Science

Derivatives of **4-Amino-1,8-naphthalic anhydride** are explored for their use in advanced materials, including:

- **Organic Light-Emitting Diodes (OLEDs):** The high fluorescence quantum yields make them suitable as emitters in OLEDs.[4][9]
- **Liquid-Crystal Displays:** Employed as fluorescent dichroic dyes.[8]

This guide underscores the significance of **4-Amino-1,8-naphthalic anhydride** as a foundational molecule in the fields of materials science and drug discovery, offering a versatile platform for the development of novel functional materials and therapeutic interventions.

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